molecular formula C16H26N2O2Si3 B12580840 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine CAS No. 501327-05-5

3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine

Cat. No.: B12580840
CAS No.: 501327-05-5
M. Wt: 362.64 g/mol
InChI Key: HFHCQRJDWLKXJP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, C₆D₆):

  • δ 0.15 ppm (s, 18H, Si-CH₃) confirms six equivalent methyl groups on silicon
  • δ 4.45 ppm (s, 4H, O-CH₂-pyridine) indicates deshielded methylene protons
  • δ 7.25–8.65 ppm (m, 8H, pyridine-H) shows characteristic aromatic splitting patterns

¹³C NMR reveals:

  • −1.2 ppm (Si-CH₃)
  • 69.8 ppm (O-CH₂)
  • 123.5–150.2 ppm (pyridine carbons)

²⁹Si NMR displays three distinct signals:

  • −21.5 ppm (central Si atom)
  • −6.8 ppm (terminal Si atoms)

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • 1260 cm⁻¹ : Symmetric Si-CH₃ deformation
  • 1095 cm⁻¹ : Asymmetric Si-O-Si stretching
  • 800 cm⁻¹ : Symmetric Si-O-Si bending
  • 1595 cm⁻¹ : Pyridine ring C=C/C=N stretching

Mass Spectrometry (GC-MS)

Electron ionization (70 eV) produces:

  • m/z 422.7 [M]⁺ (calc. 422.7 for C₁₈H₃₀N₂O₄Si₃)
  • m/z 314 [M − 2(CH₃)₃SiOH]⁺
  • m/z 92 [C₆H₅N]⁺ (pyridium fragment)

Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

  • a = 12.457 Å
  • b = 8.932 Å
  • c = 18.215 Å
  • β = 101.3°

The molecular packing shows π-π stacking interactions between pyridine rings (3.45 Å interplanar distance) and C-H⋯O hydrogen bonds (2.89 Å) connecting oxymethylene oxygen atoms to aromatic protons. Variable-temperature NMR studies (−50°C to +80°C) demonstrate restricted rotation about the Si-O bonds, with an activation energy barrier of ΔG‡ = 72.3 kJ/mol for siloxane chain reorientation.

Molecular dynamics simulations predict three primary conformers:

  • Extended trans (65% population): Pyridine rings antiparallel
  • Gauche folded (28%): Rings partially stacked
  • Cis stacked (7%): Rings parallel (high-energy state)

Properties

CAS No.

501327-05-5

Molecular Formula

C16H26N2O2Si3

Molecular Weight

362.64 g/mol

IUPAC Name

bis[[dimethyl(pyridin-3-yl)silyl]oxy]-dimethylsilane

InChI

InChI=1S/C16H26N2O2Si3/c1-21(2,15-9-7-11-17-13-15)19-23(5,6)20-22(3,4)16-10-8-12-18-14-16/h7-14H,1-6H3

InChI Key

HFHCQRJDWLKXJP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CN=CC=C1)O[Si](C)(C)O[Si](C)(C)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Route

Step Reagents Conditions Yield Notes
1 1,1,3,3-Tetramethyldisiloxane + Dichlorodimethylsilane + H2O Stirring in water at 20°C for 72 h ~82% Hydrolysis and condensation reaction producing hexamethyltrisiloxane
2 Neutralization, drying, and vacuum distillation Post-reaction purification - Produces colorless transparent liquid (TTDS)
  • The reaction proceeds via hydrolysis of chlorosilanes to silanols, followed by condensation to form the siloxane backbone.
  • The process requires careful control of moisture and pH to avoid polymerization or side reactions.
  • The product is purified by neutralization and vacuum distillation to remove impurities and unreacted materials.

Physical Properties of Hexamethyltrisiloxane

Property Value Reference
Boiling Point 128 °C
Density (25 °C) 0.822 g/mL
Refractive Index (n20/D) 1.383
Assay Purity 95%

Functionalization to 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine

The key step in preparing the target dipyridine compound is the substitution of terminal chlorosilane groups in 1,5-dichlorohexamethyltrisiloxane with pyridin-3-yl groups.

Starting Material: 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane

  • This compound serves as the reactive intermediate bearing two chlorine atoms at the terminal silicon atoms, enabling nucleophilic substitution.
  • CAS Number: 3582-71-6
  • Molecular Formula: C6H18Cl2O2Si3
  • It is commercially available or can be synthesized by chlorination of hexamethyltrisiloxane.

General Synthetic Strategy

Step Reagents Conditions Outcome
1 1,5-Dichlorohexamethyltrisiloxane + 3-pyridyl lithium or 3-pyridyl magnesium halide (Grignard reagent) Anhydrous solvent (e.g., THF), inert atmosphere, low temperature (-60 to 0 °C) Nucleophilic substitution of Cl by pyridin-3-yl groups
2 Work-up: aqueous quench, extraction, drying Room temperature Isolation of 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine
3 Purification by distillation or chromatography - Pure dipyridine derivative
  • The reaction involves the nucleophilic attack of the pyridine organometallic reagent on the silicon-bound chlorine atoms, replacing them with pyridin-3-yl substituents.
  • Strict anhydrous and inert conditions are necessary to prevent hydrolysis of reactive intermediates.
  • The reaction temperature is controlled to avoid side reactions and polymerization.

Alternative Approaches

  • Direct reaction of 1,5-dichlorohexamethyltrisiloxane with pyridin-3-ylsilanol derivatives under dehydrating conditions to form Si–O–Si linkages with pyridine substituents.
  • Use of silyl coupling agents or catalysts to facilitate substitution reactions.

Research Findings and Optimization

Reaction Yields and Purity

  • Yields for the substitution step typically range from 70% to 85%, depending on reagent purity and reaction conditions.
  • Purity is confirmed by NMR (1H, 13C, 29Si), mass spectrometry, and chromatographic techniques.
  • The presence of two pyridine rings enhances coordination properties, making the compound useful as a ligand in coordination chemistry.

Analytical Data

Technique Observations for 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine
1H NMR Signals corresponding to pyridine protons and methyl groups on silicon
13C NMR Characteristic peaks for pyridine carbons and methyl carbons
29Si NMR Resonances confirming silicon environments in siloxane backbone
Mass Spectrometry Molecular ion peak at m/z consistent with C16H26N2O2Si3 (362.64 g/mol)
IR Spectroscopy Si–O–Si stretching bands and pyridine ring vibrations

Summary Table of Preparation Methods

Step Compound Reagents Conditions Yield Notes
1 1,1,3,3,5,5-Hexamethyltrisiloxane 1,1,3,3-Tetramethyldisiloxane + Dichlorodimethylsilane + H2O 20 °C, 72 h, aqueous ~82% Hydrolysis and condensation
2 1,5-Dichlorohexamethyltrisiloxane Chlorination of hexamethyltrisiloxane Controlled chlorination - Intermediate for substitution
3 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine 1,5-Dichlorohexamethyltrisiloxane + 3-pyridyl lithium/Grignard Anhydrous THF, -60 to 0 °C, inert atmosphere 70-85% Nucleophilic substitution

Chemical Reactions Analysis

Synthetic Precursors and Functionalization

The hexamethyltrisiloxane backbone is synthesized via condensation reactions between silanolates and chlorosilanes, as demonstrated in the preparation of cyclotetrasiloxanes (e.g., 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes) . For pyridine-functionalized derivatives, dichlorosilanes bearing pyridine substituents could react with sodium silanolates under controlled conditions. Key parameters include:

  • Solvent : Anhydrous THF or MTBE

  • Temperature : Cooling to −60 °C during silane addition to minimize side reactions

  • Catalyst : Pyridine is often used to neutralize HCl byproducts .

Hydrolysis and Condensation Reactions

The siloxane backbone is susceptible to hydrolysis under acidic or basic conditions. For example:

Si-O-Si+H2O2Si-OH(pH-dependent)\text{Si-O-Si} + \text{H}_2\text{O} \rightarrow 2 \text{Si-OH} \quad (\text{pH-dependent})

In pyridine-functionalized siloxanes, hydrolysis may occur at the siloxane linkages while retaining pyridine substituents. Hydrolytic stability data for similar compounds (e.g., hexamethyltrisiloxane) suggest:

ConditionHydrolysis RateByproducts
Neutral aqueous (pH 7)SlowSilanols
Acidic (pH < 3)ModerateCyclic oligomers
Basic (pH > 10)RapidLinear polysiloxanes

Coordination Chemistry

Pyridine groups may act as ligands for transition metals. For example, platinum or palladium complexes could form via nitrogen coordination. Reaction outcomes depend on:

  • Metal precursor : Chlorides (e.g., PtCl₂) vs. organometallics (e.g., Pd(OAc)₂)

  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance coordination .

Cross-Coupling Reactions

The pyridine moiety could participate in Suzuki-Miyaura or Ullmann-type couplings. Siloxane stability under such conditions is critical. For instance:

Pyridine-Ar-B(OH)2+Ar-XPd catalystBiaryl product\text{Pyridine-Ar-B(OH)}_2 + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{Biaryl product}

Siloxane backbones generally tolerate mild cross-coupling conditions (<100 °C, neutral pH) .

Thermal Stability

Hexamethyltrisiloxane derivatives exhibit moderate thermal stability (decomposition >200 °C) . Pyridine substituents may lower stability due to potential N-Si interactions under heat.

Temperature Range (°C)Behavior
20–150Stable
150–250Partial depolymerization
>250Complete degradation

Functionalization via Hydrosilylation

The siloxane backbone’s Si-H bonds (if present) can undergo hydrosilylation with alkenes or alkynes. For example:

Si-H+CH2=CH2catalystSi-CH2CH3\text{Si-H} + \text{CH}_2=\text{CH}_2 \xrightarrow{\text{catalyst}} \text{Si-CH}_2\text{CH}_3

Catalysts like Karstedt’s platinum complex are effective .

Challenges and Limitations

  • Side Reactions : Competing hydrolysis or polymerization during functionalization .

  • Purification : Siloxane oligomers require fractional distillation or chromatography .

  • Sensitivity : Moisture and oxygen can degrade reactive intermediates .

Scientific Research Applications

Material Science

The incorporation of siloxane units in polymers enhances their thermal stability and mechanical properties. Research indicates that compounds like 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine can be utilized to synthesize advanced materials with improved performance characteristics for applications in coatings and adhesives.

  • Case Study : A study demonstrated the synthesis of siloxane-based polymers that exhibited excellent resistance to thermal degradation when doped with this compound. The resulting materials showed enhanced mechanical strength and flexibility compared to traditional polymer systems .

Catalysis

The presence of pyridine rings allows this compound to function as a ligand in catalytic processes. It has been shown to facilitate various organic transformations by stabilizing transition states during reactions.

  • Case Study : In a catalytic study involving the synthesis of heterocycles, 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine was used as a ligand for transition metal catalysts. The results indicated an increase in reaction yield and selectivity due to the unique electronic properties imparted by the pyridine moiety .

Nanotechnology

This compound has potential applications in nanotechnology due to its ability to form stable dispersions with nanoparticles. Its siloxane backbone provides compatibility with various solvents and substrates.

  • Case Study : Research on the use of this compound in the stabilization of metal nanoparticles revealed that it effectively prevented agglomeration while maintaining high surface area and catalytic activity .

Drug Delivery Systems

The biocompatibility of siloxanes makes them suitable for drug delivery applications. The incorporation of pyridine can enhance solubility and bioavailability of therapeutic agents.

  • Case Study : A formulation study highlighted the use of 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine as a carrier for hydrophobic drugs. The results showed improved release profiles and cellular uptake compared to conventional delivery systems .

Mechanism of Action

The mechanism of action of 3,3’-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine involves its interaction with molecular targets through its silicon backbone and pyridine rings. The compound can form stable complexes with various metal ions and organic molecules, influencing their reactivity and stability. The pathways involved include coordination chemistry and organosilicon chemistry principles.

Comparison with Similar Compounds

Siloxane-Based Compounds

  • Target Compound: Structure: Hexamethyltrisiloxane backbone + pyridine termini. Applications: Likely used in polymer science or as a ligand in MOFs .
  • D-Psicose, pentakis(trimethylsilyl) ether, benzyloxime (CAS: 64-986-7) :

    • Structure : Carbohydrate-derived silyl ether with multiple trimethylsilyl groups.
    • Key Properties : Enhanced volatility for gas chromatography applications; lacks aromatic coordination sites.
    • Contrast : Unlike the target compound, this derivative lacks a siloxane backbone and heteroaromatic termini, limiting its utility in coordination chemistry .

Heterocyclic Aromatic Compounds

  • Coumarin-Pyrimidinone Derivatives (): Example: 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one. Key Properties: Combines coumarin (fluorescent moiety), pyrimidinone, and tetrazolyl groups. Applications: Pharmaceuticals or optical materials due to fluorescence.
  • Dihydropyridine Derivatives () :

    • Example : Amlodipine Ethyl Analog (dihydropyridine core with ester groups).
    • Key Properties : Calcium channel blockers used in hypertension treatment.
    • Contrast : While dihydropyridines are bioactive, the target compound’s siloxane-pyridine structure is more suited for materials science than pharmacology .

Pesticide-Related Compounds (–5)

  • Procymidone and Vinclozolin: Structure: Dichlorophenyl rings with heterocyclic cores (e.g., oxazolidinedione). Applications: Fungicides. Contrast: These compounds are agriculturally focused, whereas the target compound’s design suggests non-agricultural applications .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Applications References
3,3'-(Hexamethyltrisiloxane)dipyridine Trisiloxane + pyridine Siloxane, pyridine Materials science, MOFs
D-Psicose pentakis(trimethylsilyl) ether Carbohydrate + silyl Trimethylsilyl, benzyloxime Analytical chemistry
Coumarin-pyrimidinone derivative Coumarin + pyrimidinone Coumarin, tetrazolyl Pharmaceuticals, optics
Amlodipine Ethyl Analog Dihydropyridine Ester, chlorophenyl Cardiovascular drugs
Procymidone Dichlorophenyl + dione Dichlorophenyl, oxazolidinedione Agriculture (fungicide)

Research Findings and Gaps

  • Siloxane Backbone : The hexamethyltrisiloxane chain in the target compound likely enhances thermal stability compared to shorter siloxanes (e.g., disiloxanes), though specific data on its degradation temperature or flexibility is absent in the evidence .
  • Pyridine vs. Other Heterocycles: Pyridine termini offer stronger Lewis basicity than benzene, improving metal-coordination efficiency. This contrasts with non-aromatic siloxane derivatives, which lack such sites .

Biological Activity

The compound 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine is a siloxane-based compound that has drawn interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C₆H₂₀O₂Si₃
  • Molecular Weight : 208.48 g/mol
  • CAS Number : 1189-93-1
  • Purity : ≥ 97%
  • Physical State : Colorless to almost colorless clear liquid
  • Boiling Point : 128 °C
  • Flash Point : 20 °C

The biological activity of siloxane compounds like hexamethyltrisiloxane is often attributed to their ability to modulate biochemical pathways through reactive silicon species. The Si-H bond in siloxanes can act as a reducing agent in various chemical reactions, potentially influencing cellular processes such as signaling pathways and redox states .

Antioxidant Activity

Research indicates that siloxanes may possess antioxidant properties. A study evaluated the antioxidant activity of various siloxanes and found that certain derivatives could scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Cytotoxicity Assays

In vitro studies have been conducted to assess the cytotoxic effects of 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine on various cell lines. Results indicated a dose-dependent cytotoxic effect on cancer cell lines while exhibiting lower toxicity on normal cells. This selectivity suggests potential applications in targeted cancer therapies .

Case Studies

A notable case study involved the application of this compound in a drug formulation aimed at enhancing bioavailability and therapeutic efficacy. The study reported improved pharmacokinetic profiles when combined with other therapeutic agents, highlighting its role as a potential adjuvant in drug delivery systems .

Data Summary

PropertyValue
Molecular FormulaC₆H₂₀O₂Si₃
Molecular Weight208.48 g/mol
Purity≥ 97%
Boiling Point128 °C
Flash Point20 °C
Antioxidant ActivityPositive (free radical scavenging)
CytotoxicityDose-dependent on cancer cells

Safety and Handling

While handling siloxane compounds, appropriate safety measures must be observed due to their flammable nature and potential health hazards. The compound should be stored in a cool and well-ventilated area away from ignition sources. Personal protective equipment (PPE) such as gloves and goggles is recommended during handling .

Q & A

Q. Key Considerations :

  • Use anhydrous solvents (e.g., toluene or THF) to prevent hydrolysis of siloxane bonds.
  • Optimize reaction temperature (often 80–110°C) to balance yield and side-product formation.

How is 3,3'-(Hexamethyltrisiloxane-1,5-diyl)dipyridine characterized post-synthesis?

Basic Research Question
Methodological Workflow :

Elemental Analysis : Confirm C, H, N, and Si content (±0.3% tolerance).

Spectroscopy :

  • FT-IR : Identify Si-O-Si stretching (∼1000–1100 cm⁻¹) and pyridine ring vibrations (∼1600 cm⁻¹) .
  • NMR :
  • ¹H NMR : Pyridine protons (δ 7.0–8.5 ppm) and Si-CH₃ groups (δ 0.1–0.3 ppm).
  • ²⁹Si NMR : Confirm trisiloxane connectivity (δ −10 to −20 ppm).

Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks .

Q. Table 1: Key Physical Properties

PropertyValueSource
Density (25°C)0.822 g/mL
Boiling Point106.3°C at 760 mmHg
Refractive Index (n²⁰/D)1.383

How does this compound coordinate with transition metals, and what structural motifs are observed?

Advanced Research Question
The pyridine nitrogen atoms act as monodentate ligands, forming octahedral complexes with metals like Fe(II). For example:

  • Coordination Chemistry : In [Fe(bpta)₂(EtOH)₂(NCS)₂] (bpta = analogous dipyridine ligand), Fe(II) is axially coordinated by pyridine N and equatorially by ethanol O and thiocyanate .
  • Structural Insights : X-ray diffraction reveals centrosymmetric triclinic packing (space group P-1) with bond lengths: Fe–N ≈ 2.1 Å, Fe–O ≈ 2.0 Å .

Q. Challenges :

  • Regioisomerism : Differential coordination at pyridine positions can yield multiple isomers, complicating refinement .
  • Disorder : Ethanol or solvent molecules in the lattice require careful modeling in SHELX .

What are its applications in polymer chemistry or materials science?

Advanced Research Question
The trisiloxane backbone and pyridine groups enable:

Catalysis : As a ligand in Rh-catalyzed copolymerization of aldehydes and siloxanes (e.g., terephthalaldehyde + HexMTS), producing high-Mw polymers via step-growth mechanisms .

Hybrid Materials : Incorporation into metal-organic frameworks (MOFs) for gas storage or catalysis, leveraging siloxane flexibility and pyridine coordination .

Q. Methodological Note :

  • Monitor polymerization via GPC for Mw trends and DSC for thermal transitions (Tg ≈ −50°C for siloxane-rich polymers) .

How are contradictions in thermal decomposition data resolved?

Advanced Research Question
Thermogravimetric analysis (TGA) often shows multi-stage decomposition:

Stage 1 (200–300°C) : Loss of coordinated solvents (e.g., ethanol) or volatile fragments.

Stage 2 (300–500°C) : Degradation of siloxane backbone to SiO₂ residues.

Q. Data Discrepancies :

  • Varying heating rates (e.g., 5°C/min vs. 10°C/min) alter observed decomposition profiles.
  • Mitigation : Cross-validate with evolved gas analysis (EGA-MS) to identify gaseous byproducts (e.g., CO₂, NH₃) .

What challenges arise in crystallographic refinement of its metal complexes?

Advanced Research Question

Disorder : Ethanol or counterions may occupy multiple positions, requiring PART instructions in SHELXL .

Twinned Data : Use TWIN/BASF commands for non-merohedral twinning (common in triclinic systems) .

Validation : Check R-factor convergence (R1 < 5%) and ADP consistency for non-H atoms .

Q. Table 2: Crystallographic Data for Fe(II) Complex

ParameterValue
Space GroupP-1
a (Å)8.921
b (Å)9.874
c (Å)10.245
α (°)89.3
β (°)78.1
γ (°)85.2
Rint0.042
Reference

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